5-Chloro-8-methylquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-8-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-2-3-7(11)9-8(13)4-5-12-10(6)9/h2-5H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJSYRCRGDUOLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C(=O)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588872 |

Source

|

| Record name | 5-Chloro-8-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949507-37-3, 203626-37-3 |

Source

|

| Record name | 5-Chloro-8-methyl-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949507-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-8-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 5-Chloro-8-methylquinolin-4-ol: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 5-Chloro-8-methylquinolin-4-ol, a substituted quinolin-4-one of interest in medicinal chemistry and drug discovery. Quinolin-4-one scaffolds are prevalent in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1] This document details a proposed synthetic route based on the Gould-Jacobs reaction, outlines methods for purification and analysis, and explores the potential biological activities of the title compound, drawing insights from structurally related molecules. While specific experimental data for 5-Chloro-8-methylquinolin-4-ol is limited in publicly available literature, this guide consolidates foundational knowledge and provides robust, adaptable protocols to facilitate further research and development.

Introduction: The Significance of the Quinolin-4-one Scaffold

The quinolin-4-one core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with diverse pharmacological properties.[2] This heterocyclic system is a key pharmacophore in a variety of approved drugs, most notably the quinolone class of broad-spectrum antibiotics.[3] The versatility of the quinoline ring allows for substitutions at various positions, leading to a wide range of biological effects, including antimalarial, anticancer, anti-inflammatory, and antiviral activities.[1] 5-Chloro-8-methylquinolin-4-ol, as a specific derivative, presents a unique combination of substituents—a chloro group at position 5 and a methyl group at position 8—that are expected to modulate its physicochemical properties and biological activity. This guide serves as a foundational resource for researchers investigating this and related compounds.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈ClNO | Inferred |

| Molecular Weight | 193.63 g/mol | Inferred |

| CAS Number | 203626-37-3 | [4] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | 363.2 ± 37.0 °C (Predicted) | N/A |

| Density | 1.350 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | 3.71 ± 0.40 (Predicted) | N/A |

| LogP | 2.59 (Predicted for 5-chloro-8-hydroxyquinoline) | [4] |

Synthesis of 5-Chloro-8-methylquinolin-4-ol

The synthesis of 4-hydroxyquinoline derivatives is classically achieved through the Gould-Jacobs reaction.[5] This methodology involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[5]

Proposed Synthetic Pathway: The Gould-Jacobs Reaction

The synthesis of 5-Chloro-8-methylquinolin-4-ol can be logically proposed to start from 3-chloro-2-methylaniline and diethyl ethoxymethylenemalonate. The reaction proceeds in two main stages:

-

Condensation: Nucleophilic substitution of the ethoxy group of DEEM by the amino group of 3-chloro-2-methylaniline to form the intermediate, diethyl ((3-chloro-2-methylphenyl)amino)methylene)malonate.

-

Thermal Cyclization: Intramolecular cyclization of the intermediate at high temperature to yield the ethyl ester of 5-chloro-8-methylquinolin-4-ol-3-carboxylic acid.

-

Hydrolysis and Decarboxylation: Saponification of the ester followed by decarboxylation to afford the final product, 5-Chloro-8-methylquinolin-4-ol.

Caption: Proposed synthetic workflow for 5-Chloro-8-methylquinolin-4-ol via the Gould-Jacobs reaction.

Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the Gould-Jacobs synthesis of related quinolin-4-ones.[3][6]

Step 1: Synthesis of Diethyl ((3-chloro-2-methylphenyl)amino)methylene)malonate

-

In a round-bottom flask, combine 3-chloro-2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 120-140 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the ethanol byproduct under reduced pressure to yield the crude intermediate. This product can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Add the crude intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, in a flask equipped with a reflux condenser.

-

Heat the mixture to approximately 250 °C for 30-60 minutes, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate. Addition of a non-polar solvent like hexane can aid precipitation.

-

Collect the solid by filtration, wash with hexane, and dry.

Step 3: Synthesis of 5-Chloro-8-methylquinolin-4-ol

-

To the ester from Step 2, add an excess of aqueous sodium hydroxide solution (e.g., 10-20%).

-

Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid intermediate.

-

Isolate the carboxylic acid by filtration and wash with water.

-

Heat the dried carboxylic acid above its melting point until the evolution of CO₂ ceases.

-

The resulting crude 5-Chloro-8-methylquinolin-4-ol can be purified by recrystallization.

Purification and Analysis

Purification

Purification of the final product is critical to remove any unreacted starting materials or byproducts.

Recrystallization Protocol (General):

-

Dissolve the crude 5-Chloro-8-methylquinolin-4-ol in a minimal amount of a suitable hot solvent (e.g., ethanol, or a mixture of DMF and water).

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A general reversed-phase HPLC method can be adapted for purity assessment and quantification.[7][8]

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., determined by UV-Vis spectroscopy).

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural elucidation.[9][10] The chemical shifts will be influenced by the chloro and methyl substituents.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition. The mass spectrum is expected to show a characteristic M+2 peak due to the presence of the chlorine-37 isotope.[11]

Potential Biological Activities and Mechanism of Action

While specific biological data for 5-Chloro-8-methylquinolin-4-ol is not extensively reported, the broader classes of quinolin-4-ones and 8-hydroxyquinolines (a tautomeric form) are well-studied.

Antimicrobial Activity

Many quinoline derivatives exhibit potent antimicrobial activity.[12] For instance, the closely related 5-chloro-8-hydroxyquinoline (cloxyquin) has demonstrated significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[13] The proposed mechanism of action for many 8-hydroxyquinolines involves the chelation of essential metal ions, thereby disrupting microbial enzyme function.

Anticancer Activity

The quinoline scaffold is present in several anticancer agents.[1] Derivatives of 8-hydroxyquinoline, such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), have shown cytotoxicity in various cancer cell lines.[1] The anticancer effects are often attributed to multiple mechanisms, including the inhibition of the proteasome and the induction of reactive oxygen species (ROS).[1][14] It is plausible that 5-Chloro-8-methylquinolin-4-ol could exhibit similar cytotoxic properties.

Caption: A generalized workflow for the preliminary biological evaluation of 5-Chloro-8-methylquinolin-4-ol.

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Prepare a stock solution of 5-Chloro-8-methylquinolin-4-ol in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth media.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.

In Vitro Cytotoxicity Assay (MTT Assay):

-

Seed human cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 5-Chloro-8-methylquinolin-4-ol for a specified duration (e.g., 48 or 72 hours).

-

Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at a specific wavelength to determine cell viability. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

Conclusion

5-Chloro-8-methylquinolin-4-ol is a compound of significant interest due to its placement within the pharmacologically important quinolin-4-one class. This guide has provided a comprehensive overview of its fundamental properties, a plausible and detailed synthetic route via the Gould-Jacobs reaction, and established protocols for its purification and analysis. While specific biological data for this molecule remains to be fully elucidated, the known activities of structurally related compounds strongly suggest its potential as an antimicrobial and/or anticancer agent. The experimental workflows and protocols detailed herein offer a solid foundation for researchers to further investigate the therapeutic potential of 5-Chloro-8-methylquinolin-4-ol and its derivatives.

References

-

Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]- on Newcrom R1 HPLC column. Retrieved from [Link]

- Abdel-Wahab, B. F., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 1998.

- Thongsom, S., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 9, 2267–2278.

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

- Płotka-Wasylka, J., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of the Iranian Chemical Society, 15(8), 1845-1853.

-

ResearchGate. (n.d.). NMR study of O and N, O-substituted 8-quinolinol derivatives. Retrieved from [Link]

- Huan, T. T., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Heterocycles, 104(2), 263-276.

- Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.

-

NIST. (n.d.). Quinoline, 7-chloro-2-methyl-. Retrieved from [Link]

- Park, J., et al. (2024). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics, 13(1), 62.

-

MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

- Google Patents. (n.d.). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.

- Hongmanee, P., et al. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(3), 1105–1106.

-

National Center for Biotechnology Information. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Retrieved from [Link]

-

ResearchGate. (n.d.). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]

-

MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

- Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.

-

Chemguide. (n.d.). mass spectra - the m+2 peak. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Retrieved from [Link]

-

PubMed. (2009). Quinoline alkaloids in honey: further analytical (HPLC-DAD-ESI-MS, multidimensional diffusion-ordered NMR spectroscopy), theoretical and chemometric studies. Retrieved from [Link]

-

PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

-

YouTube. (2023). Chloro pattern in Mass Spectrometry. Retrieved from [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. mdpi.com [mdpi.com]

- 3. ablelab.eu [ablelab.eu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Separation of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production | MDPI [mdpi.com]

- 13. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-Chloro-8-methylquinolin-4-ol: A Mechanistic and Practical Guide via the Gould-Jacobs Reaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and well-established method for the synthesis of 5-Chloro-8-methylquinolin-4-ol, a substituted 4-hydroxyquinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, and efficient synthetic access to its derivatives is of paramount importance for drug discovery and development. This document details the application of the Gould-Jacobs reaction, a powerful tool for constructing the quinolin-4-one backbone from aniline precursors.[1] We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss the critical process parameters that ensure a successful and high-yielding synthesis. The content is designed for chemistry professionals, offering field-proven insights into the causality behind experimental choices to facilitate both practical application and further innovation.

The Gould-Jacobs Reaction: A Cornerstone of Quinoline Synthesis

The Gould-Jacobs reaction, first reported in 1939, is a versatile and reliable method for preparing 4-hydroxyquinoline derivatives.[2][3] The reaction proceeds through a sequence involving the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermally induced intramolecular cyclization.[4][5] The resulting quinoline ester is then typically hydrolyzed and decarboxylated to yield the final 4-hydroxyquinoline product.[1]

The key to the Gould-Jacobs reaction is the initial formation of an anilidomethylenemalonic ester intermediate. This is achieved by reacting an aniline—in our case, 2-chloro-5-methylaniline—with diethyl ethoxymethylenemalonate (DEEM). The reaction is a nucleophilic substitution where the aniline nitrogen attacks the electrophilic carbon of the enol ether, displacing an ethoxy group.[4]

The subsequent and most critical step is the thermal cyclization. This high-temperature, uncatalyzed reaction involves a 6-electron electrocyclization, where the aniline ring attacks one of the ester carbonyls of the malonate moiety.[4] This process forms the heterocyclic quinoline core. The high activation energy for this step necessitates elevated temperatures, often exceeding 250°C.[1] To achieve these temperatures effectively and prevent decomposition, high-boiling, inert solvents such as diphenyl ether or Dowtherm A are frequently employed, which can significantly improve reaction yields.[1]

Synthetic Workflow for 5-Chloro-8-methylquinolin-4-ol

The synthesis of the target compound is a multi-step process that leverages the principles of the Gould-Jacobs reaction. The pathway begins with the readily available starting material, 2-chloro-5-methylaniline, and proceeds through key intermediates to the final product.

Sources

An In-depth Technical Guide to 5-Chloro-8-methylquinolin-4-ol (CAS No. 203626-37-3)

Introduction: Unveiling the Potential of a Substituted Quinolinol

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] Within this vast chemical space, 5-Chloro-8-methylquinolin-4-ol emerges as a compound of significant interest. Its unique substitution pattern—a chlorine atom at the 5-position, a methyl group at the 8-position, and a hydroxyl group at the 4-position—suggests a nuanced pharmacological profile waiting to be explored. This technical guide provides a comprehensive overview of 5-Chloro-8-methylquinolin-4-ol, from its fundamental chemical properties and a robust synthetic methodology to its potential applications and safety considerations. As Senior Application Scientists, we recognize that a deep understanding of a molecule's synthesis and characteristics is paramount to unlocking its therapeutic potential. This document is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to confidently work with and innovate upon this promising chemical entity.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-Chloro-8-methylquinolin-4-ol is essential for its handling, formulation, and interpretation in experimental settings. While extensive experimental data for this specific molecule is not widely published, we can infer its key characteristics based on its structure and data from chemical suppliers.

| Property | Value | Source |

| CAS Number | 203626-37-3 | , |

| Molecular Formula | C₁₀H₈ClNO | , |

| Molecular Weight | 193.63 g/mol | |

| Appearance | Brown solid (predicted) | |

| Boiling Point | 363.2 ± 37.0 °C (Predicted) | |

| Density | 1.350 ± 0.06 g/cm³ (Predicted) | |

| pKa | 3.71 ± 0.40 (Predicted) | |

| Storage Temperature | 2-8°C |

Synthesis of 5-Chloro-8-methylquinolin-4-ol: A Mechanistic Approach via the Gould-Jacobs Reaction

The synthesis of 4-hydroxyquinoline derivatives is classically achieved through the Gould-Jacobs reaction.[6][7][8] This powerful method involves the condensation of an appropriately substituted aniline with an ethoxymethylenemalonate ester, followed by a thermal cyclization.[6][7] The subsequent hydrolysis and decarboxylation of the resulting ester furnishes the desired 4-quinolinol core.[6] For the synthesis of 5-Chloro-8-methylquinolin-4-ol, the logical starting aniline would be 2-amino-4-chlorotoluene.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 5-Chloro-8-methylquinolin-4-ol via the Gould-Jacobs reaction.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl ((4-chloro-2-methylphenyl)amino)methylene)malonate (Intermediate A)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-chlorotoluene (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the reaction mixture to 100-120°C with constant stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aniline.

-

Upon completion, allow the mixture to cool to room temperature. The resulting crude product, diethyl ((4-chloro-2-methylphenyl)amino)methylene)malonate, is typically a viscous oil or a low-melting solid and can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate B)

-

In a separate flask suitable for high-temperature reactions, heat a high-boiling inert solvent, such as diphenyl ether, to 250-260°C.

-

Slowly add the crude Intermediate A from the previous step to the hot solvent with vigorous stirring.

-

Maintain the reaction at this temperature for 30-60 minutes. The cyclization is usually rapid at this temperature.[6] Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature. The product should precipitate from the solvent.

-

Add a non-polar solvent like hexane or cyclohexane to further facilitate precipitation and to help wash away the high-boiling solvent.

-

Collect the solid product by filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.

Step 3: Synthesis of 5-Chloro-8-methylquinolin-4-ol (Final Product)

-

Suspend the crude Intermediate B in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours to effect saponification of the ester.

-

After cooling the reaction mixture to room temperature, filter to remove any insoluble impurities.

-

Acidify the clear filtrate with concentrated hydrochloric acid to a pH of approximately 5-6. The decarboxylation occurs upon heating in the acidic medium.

-

The final product, 5-Chloro-8-methylquinolin-4-ol, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Purification

The crude 5-Chloro-8-methylquinolin-4-ol can be purified by recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of ethanol and water. Column chromatography using silica gel with a mobile phase of ethyl acetate and hexane may also be employed for higher purity.[9][10]

Structural Elucidation and Spectral Data Interpretation (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and the methyl protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing chlorine atom and the electron-donating hydroxyl and methyl groups.

-

¹³C NMR: The carbon NMR spectrum will display ten unique signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons will be characteristic of their electronic environment within the heterocyclic ring.

-

IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic peaks for C=C and C=N stretching within the aromatic ring system are expected in the 1500-1650 cm⁻¹ region. A C-Cl stretching vibration may be observed in the fingerprint region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 193, with a characteristic M+2 peak at m/z 195 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Potential Biological Activities and Applications

The quinoline nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.[1][2][3][4][5]

-

Antimicrobial and Antifungal Activity: Many quinoline derivatives, particularly those with a hydroxyl group, exhibit potent antimicrobial and antifungal properties.[5] The presence of a chlorine atom can often enhance this activity. Therefore, 5-Chloro-8-methylquinolin-4-ol is a prime candidate for screening against various bacterial and fungal pathogens.

-

Anticancer Activity: Substituted quinolines have been investigated as anticancer agents, acting through various mechanisms such as kinase inhibition and induction of apoptosis.[5] The specific substitution pattern of 5-Chloro-8-methylquinolin-4-ol may confer novel cytotoxic activities against cancer cell lines.

-

Anti-inflammatory Activity: Some quinoline derivatives have demonstrated anti-inflammatory effects. This compound could be evaluated in assays for inhibition of inflammatory mediators.[5]

-

Antimalarial Activity: The quinoline ring is famously the core of antimalarial drugs like chloroquine.[5] Novel quinoline derivatives are continuously being explored for their potential to combat drug-resistant strains of Plasmodium falciparum.

Logical Flow for Biological Screening

Caption: A logical workflow for the biological evaluation of 5-Chloro-8-methylquinolin-4-ol.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-Chloro-8-methylquinolin-4-ol. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling substituted quinolines should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. The recommended storage temperature is 2-8°C.[7]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

5-Chloro-8-methylquinolin-4-ol represents a promising, yet underexplored, molecule within the vast and pharmacologically rich class of quinoline derivatives. This guide has provided a comprehensive framework for its synthesis, purification, and characterization, grounded in established chemical principles. The outlined synthetic protocol, based on the robust Gould-Jacobs reaction, offers a reliable and scalable route to access this compound for further investigation.

The true potential of 5-Chloro-8-methylquinolin-4-ol lies in its future biological evaluation. The logical next steps for researchers are to embark on a systematic screening of its antimicrobial, anticancer, and anti-inflammatory properties. The insights gained from such studies will not only elucidate the specific therapeutic value of this molecule but also contribute to the broader understanding of structure-activity relationships within the quinoline family. As Senior Application Scientists, we are confident that the information presented herein will serve as a valuable resource for the scientific community, paving the way for new discoveries and innovations in drug development.

References

-

Wikipedia. (2023, December 28). Gould–Jacobs reaction. Retrieved from [Link]

-

ResearchGate. (2020, June 4). (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. Retrieved from [Link]

-

Drugfuture.com. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

-

MDPI. (2023, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]

-

Bentham Science Publishers. (2009, December 1). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

-

PubMed. (2009, December). Biological activities of quinoline derivatives. Retrieved from [Link]

-

Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

-

PubMed Central. (2023, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

- Google Patents. (n.d.). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.

- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

- Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.

-

MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. Retrieved from [Link]

-

YouTube. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from [Link]

-

ResearchGate. (2023, August 9). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]

-

YouTube. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. Gould-Jacobs Reaction [drugfuture.com]

- 9. rsc.org [rsc.org]

- 10. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

IUPAC name of 5-Chloro-8-methylquinolin-4-ol

An In-depth Technical Guide to 5-Chloro-8-methylquinolin-4-ol: Properties, Synthesis, and Therapeutic Potential

Executive Summary

5-Chloro-8-methylquinolin-4-ol is a substituted quinolinol, a class of heterocyclic compounds recognized for its significant and diverse biological activities. As a functionalized derivative, it holds potential as a scaffold in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, a proposed synthetic pathway, and its potential applications based on the established bioactivity of the broader quinolinol class. The content is structured to serve researchers and drug development professionals by integrating established data with field-proven insights into its synthesis and potential mechanisms of action.

Part 1: Chemical Identity and Physicochemical Properties

The foundational step in evaluating any compound for research or development is to establish its precise chemical identity and physical characteristics. These data govern experimental design, from solubility for bioassays to storage conditions for maintaining stability.

Nomenclature and Chemical Identifiers

Correctly identifying a compound through its various nomenclature systems is critical for accurate literature searches and regulatory compliance.

| Identifier | Value |

| IUPAC Name | 5-Chloro-8-methylquinolin-4-ol |

| Synonyms | 5-Chloro-4-hydroxy-8-methylquinoline, 5-Chloro-8-methyl-4-quinolinol[1] |

| CAS Number | 203626-37-3[1] |

| Molecular Formula | C₁₀H₈ClNO[1] |

| Molecular Weight | 193.63 g/mol [1] |

| CBNumber | CB5272684[1] |

Molecular Structure

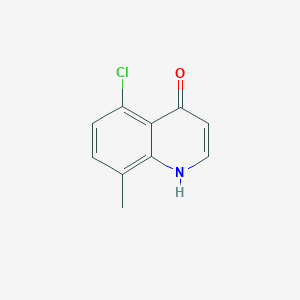

The arrangement of functional groups on the quinoline core dictates the molecule's electronic properties, reactivity, and ability to interact with biological targets. The structure features a quinoline bicyclic system substituted with a chloro group at position 5, a methyl group at position 8, and a hydroxyl group at position 4, leading to a quinolin-4-one tautomer.

Caption: Chemical structure of 5-Chloro-8-methylquinolin-4-ol.

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties, which are essential for handling, formulation, and experimental design. These values are predicted and provide a baseline for laboratory work.

| Property | Value | Source |

| Appearance | Brown Solid | [1] |

| Boiling Point | 363.2 ± 37.0 °C | [1] |

| Density | 1.350 ± 0.06 g/cm³ | [1] |

| pKa | 3.71 ± 0.40 | [1] |

| Storage Temp. | 2-8°C | [1][2] |

Part 2: Synthesis and Characterization

While 5-Chloro-8-methylquinolin-4-ol is available commercially as a research chemical, understanding its synthesis is crucial for researchers interested in creating derivatives or scaling up production.[2] A plausible and efficient synthetic route can be designed based on established named reactions for quinoline synthesis.

Proposed Synthetic Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely used method for synthesizing quinolines. It involves the reaction of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis/decarboxylation. This pathway is chosen for its reliability and its ability to accommodate a variety of substitutions on the aniline starting material.

A logical starting material for this synthesis is 3-chloro-2-methylaniline . The causality behind this choice is the desired final substitution pattern: the amino group directs the initial reaction, and the existing chloro and methyl groups will end up in the correct positions on the quinoline ring after cyclization.

Caption: Proposed synthetic workflow via the Gould-Jacobs reaction.

Experimental Protocol (Proposed)

This protocol is a representative, self-validating methodology derived from standard procedures for the Gould-Jacobs reaction.[3]

Step 1: Condensation

-

In a round-bottom flask, combine 3-chloro-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 110-130°C for 2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the aniline.

-

Causality: This step forms the key aminomethylene-malonate intermediate. Using a slight excess of the malonate ester ensures complete consumption of the starting aniline.

-

Remove the ethanol byproduct under reduced pressure to drive the reaction to completion. The crude intermediate is often sufficiently pure for the next step.

Step 2: Thermal Cyclization

-

Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to 240-260°C. The cyclization is typically rapid, completing within 30-60 minutes. Monitor by TLC for the formation of the quinoline ester.

-

Causality: The high temperature provides the activation energy needed for the intramolecular electrophilic aromatic substitution, where the aniline ring attacks one of the ester carbonyls to form the new heterocyclic ring.

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the cyclized product.

-

Filter the solid, wash with hexane, and dry.

Step 3: Hydrolysis and Decarboxylation

-

Suspend the cyclized ester in a 10% aqueous sodium hydroxide solution.

-

Reflux the mixture for 1-2 hours until the solid dissolves, indicating the saponification of the ester to the carboxylate salt.

-

Cool the solution in an ice bath and carefully acidify to pH ~5-6 with concentrated HCl.

-

Causality: The basic hydrolysis cleaves the ester. Subsequent acidification protonates the carboxylate, and the resulting β-keto acid readily undergoes decarboxylation upon heating (or even at room temperature) to yield the final quinolin-4-ol product.

-

The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.

Purification and Spectroscopic Characterization

The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.

Expected Characterization Data:

-

¹H NMR: Protons on the quinoline ring would appear in the aromatic region (δ 7.0-8.5 ppm). The methyl protons would be a singlet around δ 2.5 ppm, and the hydroxyl proton would be a broad singlet, the position of which is dependent on solvent and concentration.

-

¹³C NMR: Aromatic carbons would appear between δ 110-150 ppm. The carbonyl carbon of the quinolin-4-one tautomer would be significantly downfield (>160 ppm). The methyl carbon would appear upfield (~15-20 ppm).

-

Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z 193, with a characteristic [M+2]+ isotope peak at m/z 195 (approx. 1/3 the intensity) due to the presence of the ³⁷Cl isotope.

-

Infrared (IR) Spectroscopy: Key peaks would include a broad O-H stretch (~3400 cm⁻¹), C=O stretch from the quinolone tautomer (~1650 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹).

Part 3: Biological Activity and Therapeutic Potential

While specific biological data for 5-Chloro-8-methylquinolin-4-ol is not widely published, its therapeutic potential can be inferred from the extensive research on its parent scaffold, the quinolinols, particularly the closely related isomer 5-chloro-8-quinolinol (Cloxyquin).

The Quinolinol Scaffold in Medicinal Chemistry

Hydroxyquinoline derivatives are privileged scaffolds known for a wide array of biological activities.[4] They are recognized as:

-

Antibacterial and Antifungal Agents [5]

-

Antitubercular Agents : Cloxyquin shows potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[6][7]

-

Anticancer Agents : Some derivatives show promise in inhibiting the growth of cancer cells.[6][8]

-

Enzyme Inhibitors : They can inhibit various enzymes, including HIF-1α prolyl hydroxylase.[4]

Postulated Mechanism of Action: Metal Ion Chelation

A primary mechanism underlying the bioactivity of 8-hydroxyquinolines is their function as potent chelators of divalent metal ions, such as Zn²⁺, Cu²⁺, and Fe²⁺. Many essential bacterial enzymes (e.g., metalloproteinases, DNA gyrase) rely on these metal ions as cofactors. By sequestering these ions, quinolinols disrupt vital cellular processes, leading to bacterial cell death. This mechanism is a key area of investigation for developing new antimicrobials that can overcome existing resistance pathways.

Caption: Postulated mechanism of action via metal ion chelation.

Potential Therapeutic Applications

Given its structural similarity to known bioactive agents, 5-Chloro-8-methylquinolin-4-ol is a prime candidate for screening in several therapeutic areas:

-

Antimicrobial Drug Discovery : It should be evaluated against a panel of clinically relevant bacteria (Gram-positive and Gram-negative) and fungi. Its most significant potential may lie in combating M. tuberculosis.[7]

-

Oncology : Screening against various cancer cell lines is warranted, as the quinoline core is present in numerous anticancer agents.[6]

-

Neurodegenerative Diseases : The ability of related compounds to modulate metal homeostasis has sparked interest in their potential for diseases like Alzheimer's and Parkinson's, where metal dysregulation is implicated.

Part 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 5-Chloro-8-methylquinolin-4-ol is not publicly detailed, prudent laboratory practice dictates handling it with the precautions appropriate for related, well-characterized quinolinols like 5-Chloro-8-quinolinol.

-

Hazard Identification : Assumed to be harmful if swallowed and to cause skin, eye, and respiratory system irritation.[9][10] May cause skin sensitization.[9]

-

Handling : Use only in a well-ventilated area or under a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] Avoid generating dust.[9]

-

Storage : Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1][2] Protect from light.[11]

-

First Aid :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[12]

-

Skin : Wash off immediately with soap and plenty of water. Remove contaminated clothing.[12]

-

Ingestion : Do not induce vomiting. Rinse mouth and seek immediate medical attention.[11]

-

Inhalation : Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]

-

Part 5: Conclusion and Future Directions

5-Chloro-8-methylquinolin-4-ol is a strategically substituted heterocyclic compound with significant, albeit largely unexplored, potential in drug discovery. Its value is derived from the proven therapeutic relevance of the quinolinol scaffold. The logical synthetic accessibility via the Gould-Jacobs reaction makes it an attractive target for medicinal chemistry programs.

Future research should focus on:

-

Comprehensive Biological Screening : Systematically evaluating its activity against panels of bacteria, fungi, and cancer cell lines to identify primary therapeutic applications.

-

Mechanism of Action Studies : Confirming its metal-chelating properties and investigating its effects on specific metalloenzymes.

-

Structure-Activity Relationship (SAR) Studies : Synthesizing a library of analogues by modifying the substituents at the 5- and 8-positions to optimize potency and selectivity.

This technical guide provides the foundational knowledge for researchers to confidently engage with 5-Chloro-8-methylquinolin-4-ol, from its basic properties to its high-potential applications in developing next-generation therapeutics.

References

-

Thoreauchem. 5-Chloro-8-Methylquinolin-4-ol-203626-37-3. [Link]

-

Bali, A., et al. (2017). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. International Journal of ChemTech Research. [Link]

-

Pharmaffiliates. 5-Chloro-4-Hydroxy-8-methylquinoline. [Link]

-

The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 5-Chloro-8-hydroxyquinoline (2023). [Link]

-

ResearchGate. Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. [Link]

-

PubChem. 5-Chloro-8-hydroxyquinoline. [Link]

-

PubChem. 5-Chloroquinolin-8-ol; 7-chloroquinolin-8-ol. [Link]

-

Al-Hussain, S. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

-

Taha, M., et al. (2026). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI. [Link]

-

ResearchGate. The structure and numbering of 5-chloro-8-hydroxyquinoline. [Link]

-

Chen, Y., et al. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

-

JIN DUN CHEMISTRY. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications. [Link]

Sources

- 1. 203626-37-3 CAS MSDS (5-CHLORO-4-HYDROXY-8-METHYLQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

- 5. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cionpharma.com [cionpharma.com]

- 7. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications [jindunchemical.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.de [fishersci.de]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-8-methylquinolin-4-ol

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Chloro-8-methylquinolin-4-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this quinoline derivative. By synthesizing established spectroscopic principles with data from closely related analogues, this guide offers a robust framework for the structural elucidation of this and similar heterocyclic systems.

Introduction: The Significance of 5-Chloro-8-methylquinolin-4-ol

Quinoline scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. The specific substitution pattern of 5-Chloro-8-methylquinolin-4-ol, featuring an electron-withdrawing chlorine atom and an electron-donating methyl group on the carbocyclic ring, alongside a hydroxyl group on the pyridinone ring, creates a unique electronic and structural environment. This distinct arrangement is anticipated to modulate its physicochemical properties and biological interactions, making a thorough structural characterization essential for any drug discovery and development endeavor. ¹H NMR spectroscopy stands as a primary and indispensable tool for unambiguously determining the molecular structure and purity of such compounds.

A crucial aspect of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (quinolin-4-ol) and keto (quinolin-4(1H)-one) forms. Spectroscopic evidence often suggests that the keto form is the predominant tautomer in solution for many 4-hydroxyquinoline derivatives[1][2]. This guide will proceed with the analysis based on the more stable keto tautomer, 5-Chloro-8-methyl-4(1H)-quinolone.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of a substituted quinoline is governed by several key factors: the inherent electronic properties of the bicyclic aromatic system, and the electronic effects (both inductive and resonance) of its substituents[3]. In the case of 5-Chloro-8-methylquinolin-4-ol, the electron-withdrawing nature of the chlorine at C5 and the electron-donating methyl group at C8 will significantly influence the chemical shifts of the aromatic protons.

The aromatic region of the spectrum is expected to display signals for the protons at the C2, C3, C6, and C7 positions. The protons on the pyridinone ring (H2 and H3) will likely appear as distinct doublets due to their vicinal coupling. The protons on the carbocyclic ring (H6 and H7) will also exhibit coupling to each other.

Experimental Protocol: Acquisition of a High-Resolution ¹H NMR Spectrum

The following protocol outlines a standardized procedure for the preparation and analysis of a quinoline derivative sample for ¹H NMR spectroscopy.

Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of purified 5-Chloro-8-methylquinolin-4-ol.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, and DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H and O-H.

-

Internal Standard: If precise quantification of chemical shifts is required, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

-

Homogenization: Securely cap the NMR tube and gently invert it multiple times to ensure the sample is fully dissolved and the solution is homogeneous.

Instrumental Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming of the magnetic field to achieve a high degree of homogeneity, resulting in sharp, symmetrical peaks.

-

1D ¹H Spectrum Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key acquisition parameters to consider include:

-

Spectral Width: Ensure the spectral window encompasses all expected proton signals.

-

Acquisition Time: A longer acquisition time can improve resolution.

-

Relaxation Delay: A sufficient delay between pulses is necessary for accurate integration.

-

Number of Scans: An adequate number of scans should be co-added to achieve a good signal-to-noise ratio.

-

Spectral Interpretation and Analysis

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | ~8.0 | Doublet (d) | ~7.0 |

| H3 | ~6.4 | Doublet (d) | ~7.0 |

| H6 | ~7.5 | Doublet (d) | ~8.5 |

| H7 | ~7.7 | Doublet (d) | ~8.5 |

| CH₃ | ~2.5 | Singlet (s) | - |

| NH | Variable (broad singlet) | Broad Singlet (br s) | - |

Rationale for Assignments:

-

H2 and H3: These protons on the pyridinone ring are expected to be deshielded, with H2 appearing further downfield due to its proximity to the nitrogen atom. They will appear as doublets due to their mutual coupling[4].

-

H6 and H7: These protons on the carbocyclic ring will also be coupled to each other, resulting in a pair of doublets. The electron-withdrawing chlorine at C5 will deshield H6, while the electron-donating methyl group at C8 will have a shielding effect on H7.

-

CH₃: The methyl protons will appear as a singlet in the upfield region of the spectrum.

-

NH: The proton on the nitrogen atom will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Visualization of Key Concepts

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

Caption: Molecular structure of 5-Chloro-8-methylquinolin-4(1H)-one.

Caption: A streamlined workflow for the ¹H NMR analysis of a chemical compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the ¹H NMR spectrum of 5-Chloro-8-methylquinolin-4-ol. By leveraging data from closely related analogues and fundamental NMR principles, a detailed prediction of the spectrum has been presented, along with a robust experimental protocol for its acquisition. For unequivocal structural confirmation, further 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are recommended. These advanced techniques would provide definitive evidence for proton-proton and proton-carbon correlations, respectively, solidifying the assignments presented in this guide. The information contained herein serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel quinoline-based compounds.

References

-

Hongmanee, P., et al. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(3), 1105–1106. [Link]

-

Li, H., Luan, Z.-J., Zheng, G.-W., & Xu, J.-H. (2015). Supporting Information for: A Cascade Reaction of Indolenines and o-Amino-substituted Benzaldehydes to Construct Indolo[1,2-a]quinolines. Adv. Synth. Catal., 357, 1692-1696. [Link]

-

Organic Chemistry Frontiers. (2017). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Royal Society of Chemistry. [Link]

-

Patel, D. A., Patel, A. A., & Patel, H. S. (2013). Synthetic, spectroscopic, magnetic and thermal aspects of drug based metal complexes derived from 1st row transition metal ions. ResearchGate. [Link]

-

PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2012). The structure and numbering of 5-chloro-8-hydroxyquinoline. [Link]

-

Saccharobisindole, Neoasterric Methyl Ester, and 7-Chloro-4(1H)-quinolone: Three New Compounds Isolated from the Marine Bacterium Saccharomonospora sp. (2018). National Institutes of Health. [Link]

-

Szatmári, I., et al. (2022). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. Elsevier. [Link]

-

TSI Journals. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

-

J-Stage. (n.d.). Nuclear Magnetic Resonance Spectroscopic of Ammonium Chloride to Chloroquine Studies on Original Papers the Action. [Link]

-

MDPI. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. [Link]

-

YouTube. (2021). 1H NMR: Chemical Shift, Splitting, the Coupling Constant and Peak Assignment. [Link]

-

SpectraBase. (n.d.). 5-Chloroquinoline - Optional[1H NMR]. [Link]

-

SpectraBase. (n.d.). 5-CHLORO-4,8-DIHYDROXYQUINOLINE. [Link]

-

OUCI. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. [Link]

-

ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]

Sources

An In-depth Technical Guide to the 13C NMR of 5-Chloro-8-methylquinolin-4-ol

Abstract: This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of 5-Chloro-8-methylquinolin-4-ol, a substituted quinoline of interest to researchers in medicinal chemistry and drug development. We delve into the theoretical principles governing the chemical shifts in this molecule, present a detailed, field-proven protocol for spectral acquisition, and offer a complete, reasoned assignment of the predicted ¹³C NMR spectrum. This document is intended to serve as an authoritative resource for scientists requiring detailed structural elucidation of this and similar heterocyclic compounds.

Introduction: The Significance of 5-Chloro-8-methylquinolin-4-ol

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The specific compound, 5-Chloro-8-methylquinolin-4-ol, incorporates several key functional groups—a halogen (chloro), an alkyl group (methyl), and a hydroxyl group—onto the quinoline scaffold. Each of these substituents uniquely modulates the molecule's electronic properties and, by extension, its biological activity and spectroscopic signature.

Carbon-13 NMR spectroscopy is an unparalleled, non-destructive technique for probing the carbon framework of organic molecules.[2] It provides direct information about the number of non-equivalent carbon atoms, their hybridization state, and their local electronic environment.[3] For a molecule like 5-Chloro-8-methylquinolin-4-ol, a precise understanding of its ¹³C NMR spectrum is crucial for unambiguous structural confirmation, purity assessment, and as a foundational dataset for further studies in drug design and development. This guide provides the theoretical and practical framework necessary to acquire and interpret this vital spectroscopic data.

Theoretical Principles: Substituent Effects in ¹³C NMR

The chemical shift (δ) of a carbon nucleus in ¹³C NMR is highly sensitive to the distribution of electron density around it. Substituents on the quinoline ring system perturb this electron density through a combination of inductive and resonance (mesomeric) effects, leading to predictable upfield (shielding) or downfield (deshielding) shifts.

-

The Quinoline Core: The parent quinoline molecule serves as our baseline.[4] The nitrogen atom is strongly electron-withdrawing, which deshields adjacent carbons (C2, C8a) and those in a para-like position (C4). Carbons in the carbocyclic (benzene) ring generally resonate at chemical shifts similar to those in naphthalene.

-

-OH Group at C4 (4-quinolinol): The hydroxyl group is a strong π-electron donor through resonance and a σ-electron withdrawer through induction. In aromatic systems, the resonance effect dominates, leading to significant shielding (upfield shift) of the ortho (C3, C5) and para (C8a) positions. The ipso-carbon (C4) to which the hydroxyl is attached is strongly deshielded. It is critical to note that 4-hydroxyquinoline can exist in tautomeric equilibrium with 4-quinolone.[5][6] However, the enol form (4-hydroxyquinoline) is favored in many contexts, and for the purpose of this guide, we will analyze the aromatic -ol tautomer as specified by the compound's name.[6][7][8]

-

-Cl Group at C5: The chlorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). It also has lone pairs that can be donated through resonance (+M), though this effect is weaker than its inductive pull. The net result is a strong deshielding of the ipso-carbon (C5) and a smaller deshielding of the ortho carbons (C4a, C6). The para position (C7) may experience slight shielding.[9]

-

-CH₃ Group at C8: The methyl group is a weak electron-donating group through induction and hyperconjugation.[10] This leads to a deshielding effect on the ipso-carbon (C8) and a slight shielding effect on the ortho (C7, C8a) and para (C6) positions.[11]

The final predicted spectrum of 5-Chloro-8-methylquinolin-4-ol is a superposition of these individual effects on the parent quinoline framework.

Experimental Protocol for ¹³C NMR Acquisition

This section outlines a self-validating, best-practice methodology for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

-

Analyte Mass: Weigh approximately 50-100 mg of 5-Chloro-8-methylquinolin-4-ol for a standard ¹³C NMR acquisition.[12] Higher concentrations are preferable for ¹³C NMR due to its low natural abundance and sensitivity.[13]

-

Solvent Selection: Due to the presence of the polar hydroxyl group, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice. It has a high dissolving power for polar compounds and a high boiling point. Deuterated Chloroform (CDCl₃) may also be suitable, but solubility should be confirmed first.

-

Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[13] Gentle warming or vortexing can be used to aid dissolution.

-

Filtration (Critical Step): To ensure magnetic field homogeneity, the solution must be free of any suspended particulate matter. Filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool or cotton directly into a clean, dry 5 mm NMR tube.[13]

-

Final Volume & Referencing: The final sample height in the NMR tube should be approximately 4-5 cm. For referencing, the residual solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) or CDCl₃ (δ ≈ 77.16 ppm) can be used. Alternatively, a small amount of an internal standard like Tetramethylsilane (TMS, δ = 0.00 ppm) can be added.[12]

-

Labeling and Cleaning: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[13]

NMR Instrument Parameters

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz (or higher) spectrometer.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker systems) is recommended.[14][15]

-

Pulse Angle (Flip Angle): A 30° pulse is optimal.[14] This allows for a shorter relaxation delay without saturating the signals, especially for quaternary carbons which have long relaxation times (T₁).[16]

-

Acquisition Time (AQ): 1.0–2.0 seconds.[14][15] This ensures adequate data point resolution for sharp peaks.

-

Relaxation Delay (D1): 2.0 seconds.[14] A longer delay (5-10s) might be necessary for fully quantitative results, but a 2s delay provides a good signal-to-noise ratio in a reasonable time for qualitative analysis.

-

Spectral Width (SW): 0 to 220 ppm. This range covers nearly all organic carbon signals.[3]

-

Number of Scans (NS): 128 to 1024 scans, or more. The final number will depend on the sample concentration. Start with 128 scans and increase as needed to achieve an adequate signal-to-noise ratio.[14]

-

Temperature: 298 K (25 °C).[15]

Caption: IUPAC numbering of the 5-Chloro-8-methylquinolin-4-ol carbon skeleton.

Spectral Analysis and Predicted Chemical Shifts

Based on the principles of substituent additivity and analysis of spectral data for quinoline and its derivatives, a predicted ¹³C NMR spectrum for 5-Chloro-8-methylquinolin-4-ol in DMSO-d₆ is presented below.[17][18][19][20]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| C2 | ~148 | Strongly deshielded by adjacent electronegative nitrogen. |

| C3 | ~110 | Shielded by the strong +M effect of the -OH group at the ortho position. |

| C4 | ~175 | Strongly deshielded ipso-carbon attached to the -OH group. Exhibits some character of a C=O in the quinolone tautomer, placing it far downfield.[6] |

| C4a | ~125 | Quaternary carbon. Influenced by the -OH at C4 and -Cl at C5. |

| C5 | ~128 | ipso-carbon attached to chlorine, resulting in significant deshielding. |

| C6 | ~127 | Shielded by the para -CH₃ group and deshielded by the ortho -Cl group. |

| C7 | ~124 | Shielded by the ortho -CH₃ group. |

| C8 | ~135 | ipso-carbon attached to the methyl group, leading to deshielding. |

| C8a | ~140 | Quaternary carbon deshielded by nitrogen but shielded by the para -OH and ortho -CH₃ groups. |

| -CH₃ | ~18 | Typical chemical shift for an aromatic methyl carbon. |

Detailed Justification:

-

C4 (δ ≈ 175 ppm): This is predicted to be the most downfield signal. The direct attachment to the highly electronegative oxygen atom causes a massive deshielding effect. Furthermore, the contribution from the 4-quinolone tautomer, where this carbon is a carbonyl, pushes the chemical shift significantly downfield.[6]

-

C2 (δ ≈ 148 ppm): This carbon is alpha to the ring nitrogen, which strongly withdraws electron density, resulting in a characteristic downfield shift.[21]

-

C8a (δ ≈ 140 ppm): As a bridgehead quaternary carbon adjacent to nitrogen, it is inherently deshielded. Its position is modulated by the shielding effects from the para -OH and ortho -CH₃ groups.

-

C8 (δ ≈ 135 ppm): The ipso-effect of the methyl substituent causes a downfield shift relative to an unsubstituted carbon.[17][22]

-

C5 (δ ≈ 128 ppm): The ipso-attachment of the electronegative chlorine atom causes a notable downfield shift.[23][24]

-

C6 (δ ≈ 127 ppm): This carbon's chemical shift is a balance of competing effects: deshielding from the ortho chlorine and slight shielding from the para methyl group.

-

C4a (δ ≈ 125 ppm): This bridgehead quaternary carbon is difficult to predict precisely but will lie in the aromatic region, influenced by the adjacent C4-OH and C5-Cl carbons.

-

C7 (δ ≈ 124 ppm): The primary influence here is the shielding effect from the ortho-methyl group.

-

C3 (δ ≈ 110 ppm): This carbon is predicted to be the most upfield of the ring carbons due to the very strong shielding (+M resonance effect) from the ortho-hydroxyl group.

-

-CH₃ (δ ≈ 18 ppm): The methyl carbon signal will appear far upfield, consistent with typical values for methyl groups attached to an aromatic ring.[25]

Conclusion

The structural elucidation of 5-Chloro-8-methylquinolin-4-ol via ¹³C NMR spectroscopy is a logical and precise process when grounded in fundamental principles. The predicted chemical shifts are governed by the interplay of the electron-withdrawing nitrogen atom and the inductive and resonance effects of the chloro, hydroxyl, and methyl substituents. By following the robust experimental protocol outlined in this guide, researchers can reliably acquire a high-quality spectrum. The detailed analysis and predicted assignments provided herein offer a solid framework for interpreting the experimental data, enabling confident structural verification and facilitating further research in the fields of medicinal and materials chemistry.

References

-

TSI Journals . 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

-

ResearchGate . 13C NMR Chemical Shifts (δ in ppm) for Compounds K1-K8. Available at: [Link]

-

Royal Society of Chemistry . Chapter 5: Acquiring 1H and 13C Spectra. Available at: [Link]

-

ResearchGate . 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Available at: [Link]

-

University of Wisconsin-Madison, Chemistry Department . Optimized Default 13C Parameters. Available at: [Link]

-

YouTube . IUPAC NOMENCLATURE OF QUINOLINES AND ISOQUINOLINES. Available at: [Link]

-

University of Cambridge, Department of Chemistry . NMR Sample Preparation. Available at: [Link]

-

Wikipedia . 4-Quinolone. Available at: [Link]

-

YouTube . IUPAC nomenclature: Quinolines and Isoquinolines. Available at: [Link]

-

SpectraBase . 8-Methylquinoline. Available at: [Link]

-

ResearchGate . Chemical structure and numbering of quinoline. Available at: [Link]

-

University College London . Sample Preparation. Available at: [Link]

-

Royal Society of Chemistry . Supplementary Information. Available at: [Link]

-

PubChem . 5-Chloro-8-hydroxyquinoline. Available at: [Link]

-

Iowa State University . NMR Sample Preparation. Available at: [Link]

-

PubChem . 2-Methyl-8-hydroxyquinoline. Available at: [Link]

-

ResearchGate . Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH N in substituted benzylideneanilines. Available at: [Link]

-

ResearchGate . (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. Available at: [Link]

-

Chemistry LibreTexts . 19.5: Carbon-13 NMR. Available at: [Link]

-

ResearchGate . Tautomeric form of 4-quinolone (1). Available at: [Link]

-

De Gruyter . Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Available at: [Link]

-

ElectronicsAndBooks . Relation of 13C NMR Shifts to the Effect of Methyl Substitution on Electronic Charge Distribution at Trigonal Carbons1. Available at: [Link]

-

SpectraBase . 8-Methylquinoline - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Chemistry LibreTexts . Interpreting C-13 NMR Spectra. Available at: [Link]

-

PubChem . 4-Hydroxyquinoline. Available at: [Link]

-

Human Metabolome Database . 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available at: [Link]

-

ResearchGate . 13C chemical shift substituent effect of the methyl group with respect.... Available at: [Link]

-

Springer Nature Experiments . Practical Guidelines for 13C-Based NMR Metabolomics. Available at: [Link]

-

Royal Society of Chemistry . Creation Of Thio and Selenocyanate Derivatives of 4-quinolone via Regioselective C–H Bond Functionalization Under Ambient Conditions - Supporting Information. Available at: [Link]

-

NPTEL . CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available at: [Link]

-

University of Wisconsin . NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

MDPI . Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available at: [Link]

-

Wikipedia . Quinoline. Available at: [Link]

-

PubChem . Quinoline. Available at: [Link]

-

Chemistry Steps . 13C Carbon NMR Spectroscopy. Available at: [Link]

-

ResearchGate . 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]

-

Oregon State University . 13C NMR Chemical Shifts. Available at: [Link]

-

YouTube . chemical shift of functional groups in 13C NMR spectroscopy. Available at: [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]

- 5. 4-Quinolone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. researchgate.net [researchgate.net]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 14. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. books.rsc.org [books.rsc.org]

- 17. 8-Methylquinoline(611-32-5) 13C NMR [m.chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. 5-Chloro-8-hydroxyquinoline(130-16-5) 13C NMR spectrum [chemicalbook.com]

- 20. spectrabase.com [spectrabase.com]

- 21. tsijournals.com [tsijournals.com]

- 22. spectrabase.com [spectrabase.com]

- 23. Page loading... [wap.guidechem.com]

- 24. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Mass Spectrometry of 5-Chloro-8-methylquinolin-4-ol

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-Chloro-8-methylquinolin-4-ol, a substituted quinoline of interest to researchers, scientists, and drug development professionals. This document delves into the core principles of its ionization and fragmentation, offers detailed experimental protocols, and presents a logical framework for its structural elucidation by mass spectrometry.

Introduction to 5-Chloro-8-methylquinolin-4-ol and its Analytical Significance

5-Chloro-8-methylquinolin-4-ol belongs to the quinoline class of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and drug discovery due to their broad range of biological activities. The precise characterization of such molecules is paramount for understanding their structure-activity relationships, metabolism, and potential as therapeutic agents. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample amounts.

This guide will focus on the application of modern mass spectrometry techniques, particularly Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS), for the in-depth analysis of 5-Chloro-8-methylquinolin-4-ol.